molecular formula C25H25NO4 B14365733 [3,4-Bis(benzyloxy)phenyl](morpholin-4-yl)methanone CAS No. 93363-32-7

[3,4-Bis(benzyloxy)phenyl](morpholin-4-yl)methanone

Cat. No.: B14365733
CAS No.: 93363-32-7
M. Wt: 403.5 g/mol
InChI Key: BNLRFYDYMZYFQT-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)phenylmethanone is an organic compound that features a benzene ring substituted with benzyloxy groups at the 3 and 4 positions, and a morpholin-4-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)phenylmethanone typically involves the following steps:

    Formation of the benzyloxy groups: This can be achieved by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the morpholin-4-yl group: This step involves the reaction of the benzyloxy-substituted benzene with morpholine in the presence of a suitable catalyst.

    Formation of the methanone moiety: This can be done by reacting the intermediate compound with a carbonyl source such as phosgene or a similar reagent.

Industrial Production Methods

Industrial production methods for 3,4-Bis(benzyloxy)phenylmethanone would likely involve large-scale reactions using the same synthetic routes mentioned above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)phenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

3,4-Bis(benzyloxy)phenylmethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzene derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(benzyloxy)phenylmethanone involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the morpholin-4-yl group can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyloxy-3-morpholin-4-yl-propan-2-ol: Similar structure but with a different functional group.

    3,4-Bis(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methanone moiety.

Uniqueness

3,4-Bis(benzyloxy)phenylmethanone is unique due to the combination of benzyloxy and morpholin-4-yl groups, which provide distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

93363-32-7

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C25H25NO4/c27-25(26-13-15-28-16-14-26)22-11-12-23(29-18-20-7-3-1-4-8-20)24(17-22)30-19-21-9-5-2-6-10-21/h1-12,17H,13-16,18-19H2

InChI Key

BNLRFYDYMZYFQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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